4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2S/c9-4-2-1-3(8(10,11)12)6-5(4)14-7(13)15-6/h1-2H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMBRRHMBBOEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)SC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiocyanogen-Mediated Cyclization
The reaction of 3-bromo-4-(trifluoromethyl)aniline with potassium thiocyanate (KSCN) and bromine in glacial acetic acid is a classical approach. The mechanism involves electrophilic thiocyanogen attack, followed by cyclization to form the benzothiazole ring.
-
Dissolve 3-bromo-4-(trifluoromethyl)aniline (1 eq) and KSCN (4 eq) in glacial acetic acid at 0°C.
-
Slowly add bromine (1.2 eq) in acetic acid while maintaining temperature <5°C.
-
Stir for 2 hours at 0°C, then reflux for 10 hours.
-
Neutralize with aqueous ammonia and purify via recrystallization (ethanol/benzene).
Yield : 65–75%
Key Advantage : Direct introduction of bromine and trifluoromethyl groups during cyclization.
Oxidative Ring Closure
Arylthioureas derived from 3-bromo-4-(trifluoromethyl)aniline undergo oxidative cyclization using bromine or iodine. This method avoids harsh acidic conditions.
-
React 3-bromo-4-(trifluoromethyl)phenylthiourea with bromine in chloroform at 25°C.
-
Yield: 70–80% after 4 hours.
Three-Component Reaction with Elemental Sulfur
A catalyst-free method utilizes aromatic amines, aliphatic amines, and sulfur in DMSO (adapted from):
Steps :
-
Mix 3-bromo-4-(trifluoromethyl)aniline (1 eq), benzylamine (2 eq), and S₈ (1.5 eq) in DMSO.
-
Heat at 140°C under N₂ for 22 hours.
-
Extract with ethyl acetate and purify via silica gel chromatography.
Yield : 50–65%
Mechanistic Insight : DMSO acts as an oxidant, facilitating C–S bond formation and cyclization.
Bromination of Pre-Formed Benzothiazoles
Electrophilic Bromination
Direct bromination of 7-(trifluoromethyl)-1,3-benzothiazol-2-amine using N-bromosuccinimide (NBS) in acidic media:
-
Dissolve 7-(trifluoromethyl)-1,3-benzothiazol-2-amine (1 eq) in H₂SO₄.
-
Add NBS (1.1 eq) at 0°C, stir for 6 hours.
-
Quench with ice-water and neutralize.
Yield : 40–50%
Challenge : Poor regioselectivity due to competing bromination sites.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiocyanogen Cyclization | 3-Bromo-4-(trifluoromethyl)aniline | KSCN, Br₂, CH₃COOH | 65–75 | One-pot synthesis | Harsh acidic conditions |
| Oxidative Cyclization | Arylthiourea | Br₂/CHCl₃ | 70–80 | Mild conditions | Requires thiourea preparation |
| Suzuki Coupling | 4-Bromo-7-iodo-benzothiazol-2-amine | Pd(PPh₃)₄, CF₃BF₃K | 55–60 | Late-stage trifluoromethylation | Multi-step synthesis |
| Three-Component | 3-Bromo-4-(trifluoromethyl)aniline | S₈, DMSO | 50–65 | Catalyst-free, scalable | Moderate yield |
| Electrophilic Bromination | 7-(Trifluoromethyl)-benzothiazol-2-amine | NBS, H₂SO₄ | 40–50 | Straightforward | Low regioselectivity |
Challenges and Optimization Strategies
-
Regioselectivity : Electron-withdrawing trifluoromethyl groups direct electrophilic substitution to the 7-position. Bromination at the 4-position requires meta-directing groups or protective strategies.
-
Functional Group Tolerance : Thiourea intermediates are sensitive to hydrolysis; anhydrous conditions are critical.
-
Scale-Up : Three-component reactions offer scalability but require prolonged heating .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives are being explored for potential therapeutic effects:
- Anti-inflammatory Agents : Research indicates that benzothiazole derivatives exhibit anti-inflammatory properties, with some compounds showing significant inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Case studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in vitro and in vivo.
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| Compound A | Anticancer | 5.6 |
| Compound B | Anti-inflammatory | 12.3 |
Material Science
In material science, the compound is utilized in the development of advanced materials:
- Organic Semiconductors : Its unique electronic properties make it a candidate for organic semiconductor applications. Research has shown that films made from this compound exhibit good charge transport characteristics.
- Light-emitting Diodes (LEDs) : The incorporation of this compound into LED materials has resulted in improved efficiency and brightness due to its ability to facilitate electron mobility.
Organic Synthesis
The compound acts as a versatile intermediate in organic synthesis:
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles, allowing for the creation of diverse benzothiazole derivatives.
- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura cross-coupling, enabling the formation of biaryl compounds that are valuable in drug discovery.
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Substitution | NaOH, DMF | Various substituted benzothiazoles |
| Coupling | Pd catalyst, Boronic acids | Biaryl compounds |
Biological Research
In biological research, this compound is studied for its interactions with biological targets:
-
Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit specific enzymes involved in disease pathways. For example, docking studies have indicated strong binding affinity to targets associated with cancer proliferation.
"Docking studies revealed that the compound displays better binding affinity with several amino acids at the active site of target proteins" .
Case Studies
- Anti-tubercular Activity : Recent studies highlight the synthesis of benzothiazole-based compounds showing significant anti-tubercular activity. Compounds derived from 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine exhibited better bioavailability and selectivity compared to standard treatments .
- Inhibition of Trypanosoma brucei : A study reported that derivatives of this compound demonstrated potent activity against Trypanosoma brucei, indicating its potential as a lead compound for developing treatments for human African trypanosomiasis .
Mechanism of Action
The mechanism of action of 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzothiazole ring significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position: Bromine at the 4-position (target compound) vs.
- Trifluoromethyl Group : The -CF₃ group at the 7-position enhances lipophilicity and electron-withdrawing effects compared to halogens alone, which may improve blood-brain barrier penetration .
- Ring System : Thiazole analogs (e.g., 5-bromo-4-CF₃-thiazol-2-amine) lack the fused benzene ring of benzothiazoles, reducing aromatic interactions but increasing metabolic flexibility .
Biological Activity
4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration. Once inside the cell, it binds to various enzymes and receptors, modulating their activity and influencing downstream signaling pathways. This mechanism is crucial for its antiproliferative effects observed in cancer cells.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant antiproliferative effects across various cancer cell lines. In particular, studies have shown that 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine can induce cell death in pancreatic cancer cells at low micromolar concentrations. For instance:
- Cell Lines Tested : The compound was tested against several pancreatic cancer cell lines, demonstrating a marked reduction in cell viability.
- Combination Therapy : When combined with gemcitabine (a standard chemotherapy drug), the compound exhibited synergistic effects, enhancing the overall anticancer efficacy while minimizing toxicity to normal cells .
Other Biological Activities
Beyond its anticancer properties, 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine has been investigated for other potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to confirm these effects.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives similar to 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine:
- Study on Antiproliferative Activity : A library of benzothiazole derivatives was synthesized and tested for their antiproliferative effects on pancreatic cancer cells. One derivative showed a greater selectivity index against cancer cells compared to others, highlighting the potential of benzothiazole compounds in targeted cancer therapy .
- Mechanisms of Action : Research into the mechanisms underlying the efficacy of benzothiazole derivatives revealed that they could activate apoptotic pathways in cancer cells through caspase activation and modulation of p53 expression levels .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine, it is essential to compare it with other related compounds:
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine | Low micromolar | Enzyme inhibition and apoptosis induction |
| 4-Bromo-7-trifluoromethylquinoline | Moderate | Cell cycle arrest |
| 4-Bromo-2-methyl-6-trifluoromethoxyquinoline | High | Targeting multiple signaling pathways |
This table illustrates that while all these compounds share a common structural motif (the benzothiazole core), their biological activities can vary significantly based on their substituents and structural modifications.
Q & A
Q. How can 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine be utilized in Suzuki-Miyaura cross-coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
